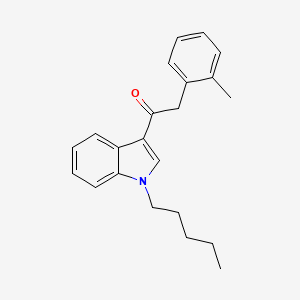

1-Pentyl-3-(2-methylphenylacetyl)indole

描述

它作为一种大麻素激动剂,对中枢大麻素受体 (CB1) 具有高亲和力,对周围大麻素受体 (CB2) 的亲和力相对较低 。这种化合物以其精神活性而闻名,并已用于科学研究,以研究合成大麻素对人体的影响。

准备方法

合成路线和反应条件

JWH-251 的合成涉及在碱如三乙胺存在下,1-戊基吲哚与 2-甲基苯乙酰氯反应。反应通常在二氯甲烷等有机溶剂中于室温下进行。 然后使用柱色谱法纯化产物以获得纯 JWH-251 。

工业生产方法

JWH-251 的工业生产遵循类似的合成路线,但规模更大。反应条件经过优化以提高产率和纯度。 使用自动化系统和高级纯化技术(如高效液相色谱 (HPLC))确保生产出高质量的 JWH-251 用于研究目的 。

化学反应分析

反应类型

JWH-251 经历各种化学反应,包括:

氧化: JWH-251 可以被氧化形成羟基化代谢物。

还原: 还原反应可以将 JWH-251 转化为其相应的还原形式。

取代: 取代反应可以在吲哚或苯乙酰基部分发生.

常用试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用诸如氢化铝锂和硼氢化钠之类的还原剂。

取代: 取代反应通常涉及卤化剂,如溴或氯.

主要形成的产物

从这些反应形成的主要产物包括 JWH-251 的羟基化、还原和取代衍生物。 这些衍生物通常被研究其药理特性和潜在的治疗应用 。

科学研究应用

Chemical Properties and Mechanism of Action

1-Pentyl-3-(2-methylphenylacetyl)indole has a molecular formula of C21H25N and a molecular weight of 305.43 g/mol. Its structure allows it to interact with cannabinoid receptors in the central nervous system, mimicking the effects of natural cannabinoids found in cannabis. The compound exhibits high selectivity for the CB1 receptor and lower affinity for the CB2 receptor, which is crucial for understanding its psychoactive effects and potential therapeutic applications .

Cannabinoid Receptor Studies

Research indicates that this compound has significant binding affinity for both CB1 and CB2 receptors. Studies have shown that it acts as a highly efficacious agonist at the CB1 receptor, demonstrating effects similar to those of Δ9-tetrahydrocannabinol (THC), the primary psychoactive component in cannabis . This makes it a valuable tool for studying cannabinoid receptor signaling pathways and their implications in various physiological processes.

Pain Management Research

The compound has been evaluated for its analgesic properties in animal models. Research has demonstrated that it produces antinociceptive effects, which are comparable to those induced by THC. These findings suggest potential applications in developing new analgesic medications that target cannabinoid receptors to manage pain without the side effects associated with traditional opioids .

Neuroprotective Effects

Studies have explored the neuroprotective potential of this compound, particularly in models of neurodegenerative diseases such as Alzheimer's disease. Preliminary findings indicate that this compound may help mitigate cognitive decline and reduce neuroinflammation, suggesting its potential role in treating neurological disorders .

Synthetic Cannabinoids and Substance Abuse

The emergence of synthetic cannabinoids like this compound has raised concerns regarding their use as recreational drugs. Research has focused on understanding the pharmacological properties of these compounds to inform regulatory efforts and public health initiatives aimed at addressing substance abuse issues related to synthetic cannabinoids .

Case Studies and Research Findings

作用机制

JWH-251 通过与体内的大麻素受体 (CB1 和 CB2) 结合来发挥其作用。 它对中枢大麻素受体 (CB1) 具有高亲和力,解离常数 (Ki) 为 29 纳摩尔,对周围大麻素受体 (CB2) 的亲和力相对较低,解离常数 (Ki) 为 146 纳摩尔 。 与这些受体结合后,JWH-251 刺激 G 蛋白的活化,导致各种下游信号通路,最终导致其精神活性作用 。

相似化合物的比较

JWH-251 与其他合成大麻素类似,例如:

JWH-250: JWH-251 的 2'-甲氧基化合物。

JWH-203: JWH-251 的 2'-氯化合物。

JWH-249: JWH-251 的 2'-溴化合物.

独特性

JWH-251 由于其苯乙酰基而具有独特性,它取代了大多数氨基烷基吲哚大麻素化合物中发现的萘酰基环。 这种结构差异有助于其独特的药理学特征和受体选择性 。

生物活性

1-Pentyl-3-(2-methylphenylacetyl)indole, also known as JWH-251, is a synthetic cannabinoid that belongs to a class of compounds known as cannabimimetic indoles. These compounds are designed to mimic the effects of natural cannabinoids found in cannabis. JWH-251 has garnered attention due to its selective affinity for cannabinoid receptors, particularly the CB1 receptor.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C21H25N

- CAS Number : 864445-39-6

JWH-251 acts primarily as an agonist at the cannabinoid receptors, specifically:

- CB1 Receptor : High affinity and efficacy, acting as a full agonist.

- CB2 Receptor : Moderate affinity and acts as a partial agonist.

The compound's ability to bind to these receptors influences various physiological processes, including pain perception, appetite regulation, and mood modulation.

Affinity for Cannabinoid Receptors

Research indicates that JWH-251 exhibits significant selectivity for the CB1 receptor over the CB2 receptor. In studies, it has been shown to have approximately five-fold selectivity for CB1, which is primarily responsible for its psychoactive effects. The binding affinity (Ki values) for these receptors is crucial in determining the compound's potential therapeutic applications.

| Receptor Type | Binding Affinity (Ki) | Activity |

|---|---|---|

| CB1 | Low nanomolar range | Full agonist |

| CB2 | Moderate nanomolar range | Partial agonist |

Efficacy Studies

In vitro studies using GTPγS assays have demonstrated that JWH-251 is a highly efficacious agonist at the CB1 receptor. This suggests that the compound can activate the receptor effectively, leading to downstream signaling effects associated with cannabinoid activity.

Safety and Regulatory Status

Due to its psychoactive properties and potential for misuse, JWH-251 is classified under various controlled substance regulations in different countries. Its use is primarily restricted to research settings, and there are ongoing discussions regarding its safety profile and long-term effects.

属性

IUPAC Name |

2-(2-methylphenyl)-1-(1-pentylindol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO/c1-3-4-9-14-23-16-20(19-12-7-8-13-21(19)23)22(24)15-18-11-6-5-10-17(18)2/h5-8,10-13,16H,3-4,9,14-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBIPNGRKUAVSBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)CC3=CC=CC=C3C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80235555 | |

| Record name | JWH-251 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80235555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864445-39-6 | |

| Record name | 2-(2-Methylphenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=864445-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | JWH-251 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864445396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JWH-251 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80235555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JWH-251 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55H9NDH32M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What analytical techniques are commonly employed for the identification and quantification of JWH-251 in various matrices?

A: Several analytical techniques prove effective for identifying and quantifying JWH-251 (1-Pentyl-3-(2-methylphenylacetyl)indole). Gas Chromatography/Mass Spectrometry (GC/MS) [, ] and Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS) [, ] are frequently utilized due to their ability to separate and detect this synthetic cannabinoid in complex mixtures. [] employed a DB-5MS capillary column for optimal separation in GC/MS, while [] achieved rapid separation using a Kinetex Biphenyl column in LC/MS/MS.

Q2: How does the structure of JWH-251 relate to other synthetic cannabinoids, and what insights do we have into its potential metabolism?

A: JWH-251 belongs to the phenylacetylindole family of synthetic cannabinoids. [, ] Research suggests that its metabolism likely mirrors that of other members within this group, such as JWH-203. Initial insights into the phase I metabolites of JWH-251 have been gained using GC-MS and LC-MS/MS. [] Further investigation into its metabolic pathways is crucial for understanding its duration of action and potential for detection.

Q3: What challenges arise when attempting to detect JWH-251 and other synthetic cannabinoids in biological samples for workplace drug testing?

A: The constantly evolving nature of the synthetic cannabinoid market poses a challenge for workplace drug testing. Standard procedures often focus on established substances. Methods validated for detecting a specific set of synthetic cannabinoids, like the 19 including JWH-251 validated in [], might not capture newer, unanticipated analogs. This highlights the need for adaptable and comprehensive analytical approaches to keep pace with new designer drugs.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。